molecular formula C14H14ClNO2S B2780522 N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide CAS No. 1790199-01-7

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide

Cat. No.: B2780522
CAS No.: 1790199-01-7
M. Wt: 295.78
InChI Key: CYMWEKMOJYHFFH-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene carboxamides. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic and photonic properties . This compound, in particular, has garnered interest for its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide typically involves the reaction of 2-chlorobenzyl chloride with 2-methoxyethylamine to form N-(2-chlorophenyl)-2-methoxyethylamine. This intermediate is then reacted with thiophene-3-carboxylic acid chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of thiophene carboxamides often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)thiophene-3-carboxamide
  • N-(2-methoxyphenyl)thiophene-3-carboxamide
  • N-(2-chlorophenyl)-2-methoxyethyl)benzamide

Uniqueness

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide is unique due to the presence of both the 2-chlorophenyl and 2-methoxyethyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-18-13(11-4-2-3-5-12(11)15)8-16-14(17)10-6-7-19-9-10/h2-7,9,13H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMWEKMOJYHFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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